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Compound of Interest

Compound Name:
2-Hydroxyquinoline-4-carboxylic

acid

Cat. No.: B106741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Carboxycarbostyril, also known as 2-hydroxyquinoline-4-carboxylic acid.

This document is intended to serve as a valuable resource for researchers and professionals

engaged in drug discovery, medicinal chemistry, and materials science, offering detailed data

and experimental context.

Chemical Identity and Structure
4-Carboxycarbostyril is a heterocyclic aromatic compound featuring a quinoline core. It

possesses a hydroxyl group at the 2-position and a carboxylic acid moiety at the 4-position,

leading to its systematic IUPAC name: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The

presence of these functional groups imparts unique chemical reactivity and significant

biological activity to the molecule. The compound exists in tautomeric equilibrium between the

lactam (carbostyril) and lactim (hydroxypyridine) forms, with the lactam form generally being

more stable.
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Identifier Value

Common Name 4-Carboxycarbostyril

Synonyms

2-hydroxyquinoline-4-carboxylic acid, 2-

Hydroxycinchoninic acid, 2-oxo-1,2-

dihydroquinoline-4-carboxylic acid

CAS Number 15733-89-8

Molecular Formula C₁₀H₇NO₃

Molecular Weight 189.17 g/mol

IUPAC Name 2-oxo-1H-quinoline-4-carboxylic acid

InChI
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-

1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)

InChIKey MFSHNFBQNVGXJX-UHFFFAOYSA-N

SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O

Physicochemical Properties
A summary of the key physicochemical properties of 4-Carboxycarbostyril is presented below.

The high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular

hydrogen bonding.

Property Value Reference

Melting Point >300 °C

Boiling Point (Predicted) 403.6 °C

Flash Point (Predicted) 197.9 °C

Appearance Solid

Solubility
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4-Carboxycarbostyril is soluble in polar organic solvents. Specific quantitative solubility data is

limited, but it is known to be soluble in dimethyl sulfoxide (DMSO).

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-

Carboxycarbostyril.

UV-Vis Spectroscopy
The UV-Vis spectrum of 4-Carboxycarbostyril in a solvent like chloroform typically displays

absorption peaks in the 250–300 nm range, which are attributed to π→π* transitions within the

quinoline aromatic system. The exact position and intensity of these absorption bands can be

influenced by the solvent's polarity.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Carboxycarbostyril is characterized by key absorptions corresponding to

its functional groups. The spectrum available on PubChem shows characteristic peaks for the

hydroxyl and carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of 4-

Carboxycarbostyril. While specific spectra are not readily available in public databases,

chemical suppliers often provide them with purchased samples.

Mass Spectrometry
Mass spectrometry data for 4-Carboxycarbostyril is available, confirming its molecular weight.

Crystallography
The crystal structure of 4-Carboxycarbostyril has been determined and is available in the

Crystallography Open Database (COD) under the entry number 1543531. This data provides

detailed insights into the solid-state packing and intermolecular interactions of the molecule.

Experimental Protocols
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Synthesis of 4-Carboxycarbostyril
A common and versatile method for the synthesis of quinoline-4-carboxylic acids is the

Pfitzinger reaction. A variation of this reaction, known as the Halberkann variant, is specifically

used for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.

A representative protocol for a Pfitzinger-type synthesis is as follows:

Materials and Reagents:

Isatin

A carbonyl compound with an α-methylene group (e.g., pyruvate)

Potassium Hydroxide (KOH)

Ethanol (95% or absolute)

Deionized Water

Hydrochloric Acid (HCl), concentrated

Procedure:

Preparation of Base Solution: In a round-bottom flask, dissolve KOH in ethanol to prepare a

33% (w/v) solution.

Isatin Ring Opening: Add isatin to the stirred KOH solution. Stirring at room temperature for

30-45 minutes should result in the opening of the isatin ring to form the potassium salt of

isatic acid.

Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction

mixture.

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After cooling, the solvent is removed, and the residue is dissolved in

water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove

unreacted carbonyl compound. The aqueous layer is then cooled in an ice bath and acidified

with HCl to precipitate the product

To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of
4-Carboxycarbostyril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106741#physical-properties-of-4-carboxycarbostyril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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